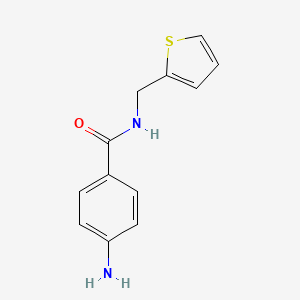

4-amino-N-(thiophen-2-ylmethyl)benzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-amino-N-(thiophen-2-ylmethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2OS/c13-10-5-3-9(4-6-10)12(15)14-8-11-2-1-7-16-11/h1-7H,8,13H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRESFVGIWUNALR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CNC(=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10360622 | |

| Record name | 4-amino-N-(thiophen-2-ylmethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10360622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

436095-49-7 | |

| Record name | 4-amino-N-(thiophen-2-ylmethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10360622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-amino-N-(thiophen-2-ylmethyl)benzamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the target compound, 4-amino-N-(thiophen-2-ylmethyl)benzamide. This document outlines a plausible synthetic route, detailed experimental protocols, and expected analytical data for the characterization of this molecule. The information presented herein is intended to serve as a valuable resource for researchers in medicinal chemistry and drug development.

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process. The first step involves the formation of an amide bond between 4-nitrobenzoyl chloride and thiophen-2-ylmethanamine. The subsequent step is the reduction of the nitro group to an amine.

A detailed workflow for this synthesis is presented below:

Experimental Protocol

Step 1: Synthesis of N-(thiophen-2-ylmethyl)-4-nitrobenzamide

-

To a solution of 4-nitrobenzoyl chloride in toluene, add N,N-diisopropylethylamine (DIPEA).

-

To this mixture, add thiophen-2-ylmethanamine dropwise at room temperature.

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion of the reaction, quench with water and extract the product with an organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography to yield N-(thiophen-2-ylmethyl)-4-nitrobenzamide.[1]

Step 2: Synthesis of this compound

-

Dissolve the N-(thiophen-2-ylmethyl)-4-nitrobenzamide obtained from the previous step in ethanol.

-

Add tin(II) chloride dihydrate (SnCl₂·2H₂O) to the solution.

-

Heat the reaction mixture to 70°C and stir until the reaction is complete, as monitored by TLC.[1]

-

After completion, cool the reaction mixture and neutralize it with a suitable base.

-

Extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the final compound, this compound.

Characterization

The successful synthesis of this compound can be confirmed through various analytical techniques. Below is a summary of the expected characterization data.

Disclaimer: The following data are predicted based on the analysis of structurally similar compounds and have not been experimentally confirmed for this compound.

Physical and Spectroscopic Data

| Property | Predicted Value |

| Molecular Formula | C₁₂H₁₂N₂OS |

| Molecular Weight | 232.30 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | Not available |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): 8.5-9.0 (t, 1H, NH-amide), 7.6-7.8 (d, 2H, Ar-H), 7.3-7.4 (m, 1H, Th-H), 6.9-7.0 (m, 2H, Th-H), 6.5-6.7 (d, 2H, Ar-H), 5.5-5.7 (s, 2H, NH₂), 4.5-4.6 (d, 2H, CH₂). |

| ¹³C NMR (DMSO-d₆, 100 MHz) | δ (ppm): 166-167 (C=O), 150-151 (C-NH₂), 143-144 (Th-C), 129-130 (Ar-CH), 126-127 (Th-CH), 125-126 (Th-CH), 123-124 (Ar-C), 113-114 (Ar-CH), 38-39 (CH₂). |

| IR (KBr, cm⁻¹) | 3400-3200 (N-H stretching, amine and amide), 3100-3000 (C-H stretching, aromatic), 1630-1650 (C=O stretching, amide I), 1590-1610 (N-H bending, amide II), 1500-1550 (C=C stretching, aromatic), 700-750 (C-S stretching). |

| Mass Spectrometry (EI) | m/z (%): 232 [M]⁺, 120 [C₇H₆NO]⁺, 113 [C₅H₅S-CH₂]⁺, 97 [C₄H₃S-CH₂]⁺. |

Logical Relationship of Characterization Data

The following diagram illustrates the logical flow of characterizing the synthesized compound.

References

Unraveling the Potential Mechanisms of Action of 4-amino-N-(thiophen-2-ylmethyl)benzamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the mechanism of action for 4-amino-N-(thiophen-2-ylmethyl)benzamide is not currently available in the public domain. This guide provides a comprehensive overview of potential mechanisms based on the established biological activities of its core structural motifs: N-(thiophen-2-ylmethyl)benzamide and 4-aminobenzamide. The information presented herein is intended to guide future research and hypothesis testing.

Introduction

This compound is a small molecule of interest in medicinal chemistry, integrating two key pharmacophores: a substituted benzamide and a thiophene moiety. Analysis of structurally related compounds suggests two primary, and potentially convergent, mechanisms of action: inhibition of the BRAF kinase pathway and modulation of Poly(ADP-ribose) polymerase (PARP) activity. Both pathways are critical in cancer biology, suggesting a potential role for this compound as an anti-neoplastic agent. This document outlines the theoretical basis for these mechanisms, supported by data from analogous compounds, and proposes experimental frameworks for their validation.

Potential Mechanism 1: BRAF Kinase Inhibition

The N-(thiophen-2-ylmethyl)benzamide scaffold is a known constituent of potent inhibitors of the BRAF kinase, particularly the V600E mutant which is a driver in a significant percentage of human cancers, including melanoma.

Signaling Pathway

The Ras/Raf/MEK/ERK (MAPK) signaling cascade is a critical pathway that regulates cell proliferation, differentiation, and survival. The BRAF V600E mutation leads to constitutive activation of this pathway, promoting uncontrolled cell growth. Inhibition of BRAF V600E can effectively shut down this aberrant signaling.

A Technical Guide to the Biological Activity of Novel Benzamide Derivatives

Introduction

The benzamide scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of clinically approved drugs and its adaptability as a template for designing new therapeutic agents.[1] The versatility of the benzamide structure allows for a wide range of chemical modifications, leading to derivatives with diverse and potent biological activities.[2] These activities span from antimicrobial and anti-inflammatory to anticancer, making benzamide derivatives a subject of intense research and development.[2][3][4] This technical guide provides a comprehensive overview of the biological activities of novel benzamide derivatives, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Antimicrobial Activity

Novel benzamide derivatives have emerged as promising candidates in the search for new antimicrobial agents, addressing the critical challenge of rising antibiotic resistance.[1] A number of studies have demonstrated their efficacy against a variety of bacterial and fungal pathogens.[3][5]

Data Presentation: Antimicrobial Activity of Novel Benzamide Derivatives

| Compound ID | Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

| 5a | Bacillus subtilis | 25 | 6.25 | [3] |

| Escherichia coli | 31 | 3.12 | [3] | |

| 6b | Escherichia coli | 24 | 3.12 | [3] |

| 6c | Bacillus subtilis | 24 | 6.25 | [3] |

| 9 | Mycobacterium smegmatis | Zone Ratio: 0.62 | Not Reported | [6] |

| Staphylococcus aureus | Zone Ratio: 0.44 | Not Reported | [6] | |

| 16 | Mycobacterium tuberculosis | Not Reported | IC90: 0.13 µM | [7] |

| 22f | Mycobacterium tuberculosis | Not Reported | IC90: 0.09 µM | [7] |

| F5, F9, F29, F53 | Staphylococcus aureus | Not Reported | 32 and 64 | [8] |

| F7, F30, F36, F49, F51 | Staphylococcus aureus | Not Reported | 128 | [8] |

*Zone ratio compared to standard antibiotics.

Experimental Protocols: Antimicrobial Susceptibility Testing

The antimicrobial potential of benzamide derivatives is primarily evaluated using the disc diffusion method and by determining the Minimum Inhibitory Concentration (MIC).

Disc Diffusion Method

This method provides a qualitative assessment of the antimicrobial activity.

-

Inoculum Preparation: A standardized suspension of the test bacterium, equivalent to the 0.5 McFarland standard, is prepared in a sterile saline solution.

-

Inoculation of Agar Plates: A sterile cotton swab is immersed in the bacterial suspension and then evenly streaked across the surface of a Mueller-Hinton agar plate to ensure confluent growth.

-

Application of Discs: Sterile filter paper discs (typically 6 mm in diameter) are impregnated with a known concentration of the benzamide derivative. These discs are then placed on the inoculated agar surface.

-

Incubation: The plates are incubated at 37°C for 18-24 hours.

-

Measurement: The diameter of the zone of inhibition, the clear area around the disc where bacterial growth is prevented, is measured in millimeters.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The broth microdilution method is a common technique.

-

Preparation of Stock Solution: A stock solution of the benzamide derivative is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).

-

Serial Dilutions: Two-fold serial dilutions of the compound are prepared in a 96-well microtiter plate containing a liquid growth medium (e.g., Mueller-Hinton broth).

-

Inoculation: Each well is inoculated with a standardized suspension of the test bacterium.

-

Controls: Positive (broth with bacteria, no compound) and negative (broth only) controls are included.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Visualization: Experimental Workflow for Antimicrobial Susceptibility Testing

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. nanobioletters.com [nanobioletters.com]

- 4. Novel N-phenylcarbamothioylbenzamides with anti-inflammatory activity and prostaglandin E2 inhibitory properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. longdom.org [longdom.org]

- 6. Synthesis and antibacterial activity of 3-benzylamide derivatives as FtsZ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

Technical Guide: Physicochemical Properties of 4-amino-N-(thiophen-2-ylmethyl)benzamide

For the Attention of Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the predicted physicochemical properties of 4-amino-N-(thiophen-2-ylmethyl)benzamide . Due to the limited availability of direct experimental data for this specific molecule, this guide combines computational predictions for closely related analogues with established experimental methodologies for its characterization.

Predicted Physicochemical Properties

Data for Structural Analogues

The following table summarizes the computed physicochemical properties for close structural analogues of this compound. This data provides a basis for estimating the properties of the target compound.

| Property | 4-amino-2-methoxy-N-(thiophen-2-ylmethyl)benzamide | 4-amino-2-(thiophen-3-ylmethylamino)benzamide |

| Molecular Weight | 262.33 g/mol | 247.32 g/mol |

| XLogP3 | 1.7 | 1.8 |

| Hydrogen Bond Donor Count | 2 | 3 |

| Hydrogen Bond Acceptor Count | 4 | 4 |

| Rotatable Bond Count | 4 | 4 |

| Topological Polar Surface Area | 92.6 Ų | 109 Ų |

| Data Source | PubChem CID: 81678133 | PubChem CID: 64050313 |

Predicted Profile for this compound

Based on the data from its analogues, the following is a predicted physicochemical profile for this compound.

| Property | Predicted Value/Range | Justification |

| Molecular Weight | ~232.3 g/mol | Calculated from molecular formula (C12H12N2OS) |

| Melting Point (°C) | Not available | Expected to be a solid at room temperature. |

| Boiling Point (°C) | Not available | Likely to decompose at higher temperatures. |

| Solubility | Sparingly soluble in water; soluble in organic solvents (e.g., DMSO, ethanol). | Typical for benzamide structures with aromatic rings. |

| pKa | Not available | The amino group will have a basic pKa, and the amide proton will be weakly acidic. |

| LogP | ~1.5 - 2.5 | Interpolated from the XLogP3 values of its analogues. |

Proposed Synthesis Workflow

A plausible synthetic route for this compound involves a two-step process starting from 4-nitrobenzoyl chloride and thiophen-2-ylmethanamine.

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties are provided below.

Melting Point Determination

The melting point of a solid compound is a crucial indicator of its purity.

-

Sample Preparation : A small amount of the dry, powdered compound is packed into a capillary tube to a height of 2-3 mm.[1][2]

-

Apparatus : A calibrated melting point apparatus is used.

-

Procedure :

-

The capillary tube is placed in the heating block of the apparatus.[2]

-

The sample is heated rapidly to about 15-20°C below the expected melting point, then the heating rate is slowed to 1-2°C per minute.[1]

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.

-

A sharp melting range (1-2°C) is indicative of a pure compound.

-

Solubility Determination

Solubility is determined by observing the extent to which the compound dissolves in various solvents.

-

Solvents : A range of solvents of varying polarity should be tested, including water, 5% HCl, 5% NaOH, and organic solvents like ethanol and DMSO.[3]

-

Procedure :

-

A small, accurately weighed amount of the compound (e.g., 1-5 mg) is placed in a test tube.

-

A measured volume of the solvent (e.g., 1 mL) is added.[4]

-

The mixture is vortexed or shaken vigorously for a set period (e.g., 1-2 minutes).[3]

-

The mixture is visually inspected for the presence of undissolved solid.

-

Solubility can be qualitatively described (e.g., soluble, sparingly soluble, insoluble) or quantitatively determined by analyzing the concentration of the dissolved compound in the supernatant.

-

pKa Determination by Potentiometric Titration

The acid dissociation constant (pKa) can be determined by monitoring the pH of a solution of the compound as a titrant is added.[5]

-

Sample Preparation : A solution of the compound is prepared in a suitable solvent (e.g., water or a water/co-solvent mixture) at a known concentration (e.g., 0.01 M).[5]

-

Apparatus : A calibrated pH meter with an electrode and a burette for the titrant are required.[5]

-

Procedure :

-

The pH electrode is immersed in the sample solution.

-

A standard solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH) is added incrementally from the burette.[5]

-

The pH is recorded after each addition, allowing the solution to equilibrate.[5]

-

A titration curve is generated by plotting pH versus the volume of titrant added.

-

The pKa is determined from the pH at the half-equivalence point of the titration curve.[6][7]

-

LogP Determination by Shake-Flask Method

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is determined by its distribution between an aqueous and an immiscible organic phase.[8][9]

-

Phase Preparation : n-Octanol and a buffered aqueous solution (typically at pH 7.4) are mutually saturated by shaking them together and allowing the phases to separate.[8][10]

-

Procedure :

-

A known amount of the compound is dissolved in one of the pre-saturated phases.

-

The two phases are combined in a flask and shaken vigorously for a set period to allow for partitioning of the compound.[9]

-

The mixture is then centrifuged to ensure complete separation of the two phases.[9]

-

The concentration of the compound in each phase is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).[10]

-

The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

LogP is the base-10 logarithm of the partition coefficient.

-

Potential Biological Activity and Mechanism of Action

Benzamide derivatives are known to exhibit a wide range of biological activities, often through the inhibition of specific enzymes.[11][12][13] The structural features of this compound suggest it could be investigated for similar activities.

Conceptual Mechanism of Action: Enzyme Inhibition

Many benzamide-containing compounds act as enzyme inhibitors by binding to the active site of their target enzymes.[11][12][13] This binding can be competitive, non-competitive, or uncompetitive, leading to a reduction in the enzyme's catalytic activity. The thiophene and aminobenzamide moieties can participate in various interactions within the enzyme's active site, including hydrogen bonding, hydrophobic interactions, and pi-stacking, which contribute to the binding affinity and inhibitory potency.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Determination of Melting Point [wiredchemist.com]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. chem.ws [chem.ws]

- 5. creative-bioarray.com [creative-bioarray.com]

- 6. How to Determine Pka from Titration Curve - Oreate AI Blog [oreateai.com]

- 7. How to Calculate pKa From the Half Equivalence Point in a Weak Acid-Weak Base Titration | Chemistry | Study.com [study.com]

- 8. LogP / LogD shake-flask method [protocols.io]

- 9. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]

- 10. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Discovering benzamide derivatives as glycogen phosphorylase inhibitors and their binding site at the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico ADMET Prediction for Benzamide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzamide and its derivatives represent a significant class of compounds in medicinal chemistry, exhibiting a wide range of biological activities. The successful development of benzamide-based drug candidates is critically dependent on their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles. Early assessment of these properties through in silico methods is paramount to reduce late-stage attrition and associated costs in drug discovery. This technical guide provides an in-depth overview of the computational prediction of ADMET properties for benzamide derivatives. It covers key ADMET parameters, widely used in silico tools and methodologies, and the experimental protocols for their validation. This guide aims to equip researchers with the necessary knowledge to effectively integrate in silico ADMET profiling into their drug design and development workflows.

Introduction to In Silico ADMET Prediction

The journey of a drug from discovery to market is long and fraught with challenges, with a significant number of candidates failing due to poor pharmacokinetic and safety profiles.[1] In silico ADMET prediction has emerged as an indispensable tool in modern drug discovery, enabling the early identification of potential liabilities and guiding the optimization of lead compounds.[2][3] By leveraging computational models, researchers can predict the ADMET properties of virtual compounds even before their synthesis, thereby saving considerable time and resources.[2] These models are built upon vast datasets of experimental data and employ various algorithms, including machine learning and artificial intelligence, to establish quantitative structure-activity relationships (QSAR) and structure-property relationships (SPR).[1][4]

Benzamides, as a versatile scaffold, have given rise to numerous approved drugs and clinical candidates. Their diverse pharmacological activities necessitate a thorough understanding of their ADMET characteristics to ensure efficacy and safety. This guide focuses specifically on the application of in silico tools for predicting the ADMET profiles of benzamide derivatives.

Key ADMET Parameters for Benzamide Derivatives

A comprehensive ADMET profile encompasses a range of physicochemical and pharmacokinetic properties. For benzamide derivatives, the following parameters are of particular importance:

-

Absorption: Predicts the extent to which a compound is absorbed from the site of administration, typically the gastrointestinal tract for oral drugs. Key descriptors include Caco-2 cell permeability and human intestinal absorption (HIA).

-

Distribution: Describes how a compound distributes throughout the body's tissues and fluids. Important parameters include plasma protein binding (PPB) and blood-brain barrier (BBB) penetration.

-

Metabolism: Refers to the biotransformation of a compound by enzymes, primarily in the liver. The cytochrome P450 (CYP) enzyme family plays a crucial role in the metabolism of many drugs, and predicting interactions with specific isoforms (e.g., CYP3A4, CYP2D6) is essential.[5]

-

Excretion: The process by which a compound and its metabolites are removed from the body.

-

Toxicity: Predicts the potential for a compound to cause adverse effects. This includes endpoints such as mutagenicity (Ames test), cardiotoxicity (hERG inhibition), and hepatotoxicity.

In Silico Tools and Methodologies

A variety of software and web-based tools are available for in silico ADMET prediction. These tools utilize different algorithms and models, and it is often recommended to use a consensus approach by employing multiple predictors.[2]

Commonly Used Tools:

-

SwissADME: A free and user-friendly web tool that provides predictions for physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.[6]

-

pkCSM: A web server that uses graph-based signatures to predict a wide range of pharmacokinetic and toxicity properties.[7]

-

ADMETlab 2.0: An integrated online platform for comprehensive and accurate ADMET prediction.

-

ADMET Predictor™ (Simulations Plus): A commercial software platform that offers a vast collection of highly curated ADMET models.

Methodologies:

-

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that correlate the chemical structure of a compound with its biological activity or property.[4] These models are developed using a training set of compounds with known experimental data and can then be used to predict the properties of new, untested compounds.[1][3]

-

Molecular Docking: This computational technique predicts the preferred orientation of a molecule when bound to a target protein. In the context of ADMET, it can be used to predict interactions with metabolic enzymes like cytochrome P450s or with transporters.[8]

Data Presentation: In Silico ADMET Predictions for Benzamide Derivatives

The following tables summarize the in silico predicted ADMET properties for a series of bicyclo (aryl methyl) benzamide derivatives and benzimidazole-1,3,4-oxadiazole derivatives, calculated using various computational models.[4][9]

Table 1: Predicted Physicochemical and ADMET Properties of Bicyclo (Aryl Methyl) Benzamide Derivatives [4]

| Compound | Molecular Weight ( g/mol ) | logP | H-bond Donors | H-bond Acceptors | CNS Permeability (logPS) |

| L6 | 452.5 | 4.1 | 1 | 4 | -1.8 |

| L9 | 466.5 | 4.4 | 1 | 4 | -1.9 |

| L30 | 482.6 | 4.8 | 1 | 4 | -2.1 |

| L31 | 496.6 | 5.1 | 1 | 4 | -2.2 |

| L32 | 451.5 | 3.9 | 1 | 4 | -1.7 |

| L37 | 465.5 | 4.2 | 1 | 4 | -1.8 |

Data obtained from a QSAR and in silico ADMET study on bicyclo (aryl methyl) benzamides as GlyT1 inhibitors.[4]

Table 2: Predicted ADMET Properties of Benzimidazole-1,3,4-Oxadiazole Derivatives [9]

| Compound | Caco-2 Permeability (logPapp in 10^-6 cm/s) | Human Intestinal Absorption (%) | CYP2D6 Inhibitor | hERG I Inhibitor |

| 4a | 0.95 | 92.3 | No | No |

| 4b | 1.02 | 93.5 | No | No |

| 4c | 1.03 | 93.6 | No | No |

| 4d | 1.05 | 94.0 | No | No |

| 4e | 0.91 | 91.5 | No | No |

| 4f | 0.92 | 91.8 | No | No |

Data obtained from an in-silico ADME prediction and molecular docking study of novel benzimidazole-1,3,4-oxadiazole derivatives.[9]

Experimental Protocols for In Silico Model Validation

The validation of in silico ADMET predictions with experimental data is a critical step to ensure the reliability of the computational models.[10] The following are detailed protocols for key in vitro assays used to determine ADMET properties.

Caco-2 Permeability Assay for Intestinal Absorption

Principle: The Caco-2 cell line, derived from human colon adenocarcinoma, forms a monolayer of polarized enterocytes that mimics the intestinal barrier. This assay measures the rate of transport of a compound across this monolayer to predict in vivo oral absorption.

Methodology:

-

Cell Culture: Caco-2 cells are seeded on permeable filter supports in a transwell plate and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

-

Monolayer Integrity Test: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a paracellular marker like lucifer yellow.

-

Permeability Assay:

-

The test compound is added to the apical (A) side of the monolayer (to measure absorption) or the basolateral (B) side (to measure efflux).

-

The plate is incubated at 37°C with gentle shaking.

-

Samples are collected from the receiver compartment (basolateral for A-to-B transport, apical for B-to-A transport) at specific time points.

-

-

Quantification: The concentration of the test compound in the collected samples is determined using a suitable analytical method, typically LC-MS/MS.

-

Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of permeation, A is the surface area of the filter, and C0 is the initial concentration of the compound in the donor compartment. The efflux ratio (ER) is calculated as Papp(B-A) / Papp(A-B). An ER greater than 2 suggests the involvement of active efflux transporters.

Liver Microsomal Stability Assay for Metabolism

Principle: Liver microsomes are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s. This assay measures the rate of disappearance of a compound when incubated with liver microsomes to predict its metabolic stability and hepatic clearance.

Methodology:

-

Preparation of Incubation Mixture: A reaction mixture is prepared containing liver microsomes, a buffered solution (e.g., potassium phosphate buffer, pH 7.4), and the test compound.

-

Initiation of Reaction: The metabolic reaction is initiated by adding a cofactor solution, typically NADPH.

-

Incubation: The mixture is incubated at 37°C. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45 minutes).

-

Termination of Reaction: The reaction in each aliquot is stopped by adding a cold organic solvent, such as acetonitrile, which also precipitates the proteins.

-

Sample Processing: The samples are centrifuged to pellet the precipitated proteins. The supernatant, containing the remaining test compound, is collected.

-

Quantification: The concentration of the parent compound in the supernatant is quantified by LC-MS/MS.

-

Data Analysis: The natural logarithm of the percentage of the compound remaining is plotted against time. The slope of the linear portion of this plot gives the elimination rate constant (k). The in vitro half-life (t1/2) is calculated as 0.693/k. The intrinsic clearance (CLint) is then calculated based on the half-life and the protein concentration in the incubation.

MTT Assay for In Vitro Cytotoxicity

Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells as an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Methodology:

-

Cell Seeding: Cells of a suitable cell line (e.g., HepG2 for hepatotoxicity) are seeded in a 96-well plate and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the benzamide derivative. A vehicle control (e.g., DMSO) and a positive control for cytotoxicity are included.

-

Incubation: The plate is incubated for a specific period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.

-

MTT Addition: The culture medium is removed, and fresh medium containing MTT solution is added to each well. The plate is then incubated for a few hours to allow for the formation of formazan crystals.

-

Solubilization: A solubilizing agent (e.g., DMSO or an SDS-HCl solution) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The cell viability is expressed as a percentage of the vehicle-treated control. The IC50 value, which is the concentration of the compound that causes 50% inhibition of cell viability, is then calculated from the dose-response curve.

Signaling Pathways and Logical Relationships

Understanding the metabolic and potential toxicity pathways of benzamide derivatives is crucial for interpreting in silico predictions and guiding further studies.

General Metabolic Pathway of Benzamides

Benzamide derivatives are primarily metabolized in the liver by cytochrome P450 enzymes. The specific isoforms involved can vary depending on the substitution pattern of the benzamide scaffold. For instance, cisapride, a substituted piperidinyl benzamide, is predominantly metabolized by CYP3A4.[11] Common metabolic reactions include N-dealkylation, hydroxylation of the aromatic ring, and amide hydrolysis.

Caption: General metabolic pathway of benzamide derivatives.

In Silico ADMET Prediction Workflow

The process of in silico ADMET prediction involves several logical steps, from compound selection to data analysis and decision-making.

Caption: Workflow for in silico ADMET prediction and compound prioritization.

Potential Toxicity Pathway of Benzamides

Some benzamide derivatives, particularly those used as neuroleptics, can exhibit toxicity through mechanisms such as off-target receptor binding or induction of apoptosis.[12] For example, benzamide riboside has been shown to inhibit IMP dehydrogenase, leading to cytotoxic effects.[13]

Caption: Potential molecular mechanisms of benzamide-induced toxicity.

Conclusion

In silico ADMET prediction is a powerful and indispensable component of modern drug discovery and development. For benzamide derivatives, the early assessment of ADMET properties can significantly de-risk projects and guide the design of safer and more effective drug candidates. This technical guide has provided a comprehensive overview of the key principles, tools, and experimental validation methods for the in silico ADMET profiling of this important class of compounds. By integrating these computational approaches into their research workflows, scientists can accelerate the discovery of new benzamide-based therapeutics.

References

- 1. QSAR, ADMET In Silico Pharmacokinetics, Molecular Docking and Molecular Dynamics Studies of Novel Bicyclo (Aryl Methyl) Benzamides as Potent GlyT1 Inhibitors for the Treatment of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biointerfaceresearch.com [biointerfaceresearch.com]

- 3. QSAR, ADMET In Silico Pharmacokinetics, Molecular Docking and Molecular Dynamics Studies of Novel Bicyclo (Aryl Methyl) Benzamides as Potent GlyT1 Inhibitors for the Treatment of Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. dynamed.com [dynamed.com]

- 6. researchgate.net [researchgate.net]

- 7. Benzamide - Wikipedia [en.wikipedia.org]

- 8. Design, docking, MD simulation and in-silco ADMET prediction studies of novel indole-based benzamides targeting estrogen receptor alfa positive for effective breast cancer therapy [pharmacia.pensoft.net]

- 9. researchgate.net [researchgate.net]

- 10. Strategies for the generation, validation and application of in silico ADMET models in lead generation and optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Identification of the cytochrome P450 enzymes involved in the metabolism of cisapride: in vitro studies of potential co-medication interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. [Toxicological characteristic of neuroleptics--substituted benzamides] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 4-amino-N-(thiophen-2-ylmethyl)benzamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic analysis of the compound 4-amino-N-(thiophen-2-ylmethyl)benzamide. Due to the limited availability of direct experimental data for this specific molecule, this document presents a predictive analysis based on established spectroscopic principles and data from structurally analogous compounds. The guide details predicted data for Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS). Furthermore, standardized experimental protocols for these analytical techniques are provided to facilitate the acquisition of empirical data. Visualizations of the molecular structure, a general experimental workflow, and a hypothetical biological signaling pathway are included to aid in the conceptual understanding and practical application of this information in a research and drug development context.

Chemical Structure and Properties

This compound is a molecule incorporating a 4-aminobenzamide core linked to a thiophen-2-ylmethyl group via an amide bond. The structure suggests potential for various intermolecular interactions and biological activities, making its thorough characterization essential.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of structurally similar compounds and established spectroscopic databases.

Predicted FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| 3450 - 3300 | Strong | N-H stretching (asymmetric and symmetric) of -NH₂ |

| 3300 - 3200 | Medium | N-H stretching of amide |

| 3100 - 3000 | Medium | C-H stretching (aromatic and thiophene) |

| 2950 - 2850 | Weak | C-H stretching (aliphatic -CH₂) |

| 1680 - 1640 | Strong | C=O stretching (Amide I) |

| 1620 - 1580 | Medium | N-H bending (amine) and C=C stretching (aromatic) |

| 1550 - 1500 | Medium | N-H bending (Amide II) |

| 1450 - 1400 | Medium | C-H bending (-CH₂) |

| 1300 - 1200 | Medium | C-N stretching (amide and amine) |

| 850 - 800 | Strong | C-H out-of-plane bending (para-substituted benzene) |

| 750 - 700 | Medium | C-S stretching (thiophene) |

Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.6 - 7.8 | d | 2H | Aromatic protons ortho to C=O |

| ~7.2 - 7.4 | m | 1H | Thiophene proton (H5) |

| ~6.9 - 7.1 | m | 2H | Thiophene protons (H3, H4) |

| ~6.5 - 6.7 | d | 2H | Aromatic protons ortho to -NH₂ |

| ~5.8 - 6.0 | s | 2H | -NH₂ protons |

| ~4.5 - 4.7 | d | 2H | -CH₂- protons |

| ~8.5 - 8.7 | t | 1H | Amide -NH- proton |

Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~165 - 167 | C=O (amide) |

| ~150 - 152 | Aromatic C-NH₂ |

| ~142 - 144 | Thiophene C-S (C2) |

| ~128 - 130 | Aromatic CH (ortho to C=O) |

| ~126 - 128 | Thiophene CH (C5) |

| ~125 - 127 | Thiophene CH (C4) |

| ~124 - 126 | Thiophene CH (C3) |

| ~120 - 122 | Aromatic C (ipso to C=O) |

| ~112 - 114 | Aromatic CH (ortho to -NH₂) |

| ~38 - 40 | -CH₂- |

Predicted UV-Vis Spectral Data (in Ethanol)

| λmax (nm) | Molar Absorptivity (ε) | Transition |

| ~280 - 300 | High | π → π* transition of the benzamide chromophore |

| ~230 - 250 | Moderate | π → π* transition of the thiophene ring |

Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z Ratio | Relative Intensity | Predicted Fragment Ion |

| 232 | Moderate | [M]⁺ (Molecular Ion) |

| 136 | High | [H₂N-C₆H₄-CO-NH]⁺ |

| 120 | High | [H₂N-C₆H₄-CO]⁺ |

| 97 | Moderate | [C₄H₄S-CH₂]⁺ (Thiophen-2-ylmethyl cation) |

| 92 | Moderate | [H₂N-C₆H₄]⁺ |

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound. Instrument parameters should be optimized for the specific equipment used.

Synthesis of this compound

A common method for the synthesis of such amides involves the reaction of a carboxylic acid with an amine, often activated as an acyl chloride.

-

Activation of 4-aminobenzoic acid: 4-aminobenzoic acid can be reacted with a chlorinating agent such as thionyl chloride (SOCl₂) to form 4-aminobenzoyl chloride. This reaction is typically performed under reflux.

-

Amide formation: The resulting 4-aminobenzoyl chloride is then reacted with thiophen-2-ylmethanamine in a suitable solvent like dichloromethane (DCM) at room temperature. A base, such as triethylamine, may be added to neutralize the HCl byproduct.

-

Purification: The crude product is then purified, typically by recrystallization or column chromatography, to yield pure this compound.

FT-IR Spectroscopy

-

Sample Preparation: The solid sample is finely ground and mixed with potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet.

-

Data Acquisition: The KBr pellet is placed in the sample holder of the FT-IR spectrometer. The spectrum is recorded in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is also recorded and subtracted from the sample spectrum.

NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Data Acquisition: The NMR tube is placed in the NMR spectrometer. ¹H and ¹³C NMR spectra are acquired using standard pulse sequences. Chemical shifts are referenced to the residual solvent peak.

UV-Vis Spectroscopy

-

Sample Preparation: A stock solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol or methanol). This stock solution is then diluted to a concentration that gives an absorbance reading between 0.1 and 1.0.

-

Data Acquisition: The sample solution is placed in a quartz cuvette. The UV-Vis spectrum is recorded over a range of approximately 200-800 nm. A spectrum of the pure solvent is used as a baseline.

Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: For GC-MS, electron ionization (EI) is commonly used. For LC-MS, electrospray ionization (ESI) is a typical choice.

-

Data Acquisition: The mass analyzer scans a range of mass-to-charge (m/z) ratios to detect the molecular ion and its fragment ions.

Visualizations

Experimental Workflow

Hypothetical Signaling Pathway Inhibition

Benzamide derivatives have been investigated for their antimicrobial properties.[1][2] A hypothetical mechanism of action could involve the inhibition of a key bacterial signaling pathway, such as quorum sensing, which is involved in virulence factor production and biofilm formation.

Conclusion

This technical guide provides a foundational understanding of the expected spectroscopic characteristics of this compound. The predictive data and standardized protocols presented herein are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, drug discovery, and analytical chemistry. Empirical validation of the predicted data through the execution of the described experimental procedures is highly recommended for the definitive structural elucidation and characterization of this compound. The potential biological activities of this class of compounds warrant further investigation, for which this spectroscopic guide provides the essential analytical framework.

References

An In-depth Technical Guide on the Crystal Structure of 4-amino-N-(thiophen-2-ylmethyl)benzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural and potential biological characteristics of 4-amino-N-(thiophen-2-ylmethyl)benzamide. In the absence of an experimentally determined crystal structure for this specific compound, this document outlines the methodologies for in silico crystal structure prediction and presents predicted crystallographic parameters based on closely related analogues. Detailed protocols for the synthesis and crystallization of the title compound are provided, drawing from established methods for similar N-substituted 4-aminobenzamides. Furthermore, this guide explores the potential biological activities and relevant signaling pathways based on the known functions of its constituent chemical moieties, the aminobenzamide and thiophene groups. This document aims to serve as a valuable resource for researchers interested in the development of novel therapeutics based on this chemical scaffold.

Predicted Crystal Structure and Physicochemical Properties

An experimental crystal structure for this compound has not been reported in the crystallographic literature. However, an accurate prediction of its crystal structure can be achieved through computational modeling. The prediction process typically involves a systematic search for low-energy crystal packings, which are then ranked based on their calculated lattice energies.

Methodology for Crystal Structure Prediction:

The prediction of the crystal structure for a small organic molecule like this compound generally follows these steps:

-

Conformational Analysis: The first step is to determine the likely low-energy conformations of the isolated molecule. This is crucial as the molecular conformation in the crystal is usually close to one of these low-energy forms.

-

Crystal Packing Prediction: A search algorithm is then used to generate a multitude of possible crystal packing arrangements in various common space groups.

-

Lattice Energy Minimization: The lattice energy of each generated crystal structure is calculated and minimized using force fields or more accurate quantum mechanical methods. The structures are then ranked by their stability.

-

Polymorph Screening: The output is a list of predicted crystal structures, representing potential polymorphs, ranked by their relative energies.

Several computational tools and methodologies are available for crystal structure prediction.[1][2][3][4][5]

Predicted Crystallographic and Physicochemical Data:

The following table summarizes the predicted crystallographic and physicochemical properties for this compound. The crystallographic parameters are hypothetical and based on typical values for related aminobenzamide and thiophene-containing structures.

| Parameter | Predicted Value |

| Chemical Formula | C₁₂H₁₂N₂OS |

| Molecular Weight | 232.31 g/mol |

| Crystal System | Monoclinic or Orthorhombic (predicted to be common) |

| Space Group | P2₁/c or P2₁2₁2₁ (predicted to be common) |

| Unit Cell Dimensions | a ≈ 10-15 Å, b ≈ 5-10 Å, c ≈ 15-20 Å, β ≈ 90-105° |

| Z (molecules/unit cell) | 4 |

| Calculated Density | 1.3-1.4 g/cm³ |

| Hydrogen Bond Donors | 2 (amine and amide N-H) |

| Hydrogen Bond Acceptors | 2 (carbonyl oxygen and thiophene sulfur) |

| Appearance | Expected to be a crystalline solid at room temperature. |

Experimental Protocols

Synthesis of this compound

The synthesis of the title compound can be achieved through a multi-step process, beginning with the acylation of a suitable amine with a substituted benzoyl chloride, followed by the reduction of a nitro group. A proposed synthetic route is outlined below.

Workflow for the Synthesis of this compound:

Caption: A proposed three-step synthesis workflow for this compound.

Detailed Protocol:

Step 1: Synthesis of N-(thiophen-2-ylmethyl)-4-nitrobenzamide

-

To a solution of thiophen-2-ylmethanamine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or toluene, add a base like triethylamine or diisopropylethylamine (DIPEA) (1.2 eq).

-

Cool the mixture in an ice bath.

-

Slowly add a solution of 4-nitrobenzoyl chloride (1.05 eq) in the same solvent.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-(thiophen-2-ylmethyl)-4-nitrobenzamide.

Step 2: Synthesis of this compound

-

Dissolve the crude N-(thiophen-2-ylmethyl)-4-nitrobenzamide from the previous step in a solvent such as ethanol or ethyl acetate.

-

Add a reducing agent. Two common methods are:

-

Method A (Tin(II) Chloride): Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq) and heat the mixture to reflux for 2-4 hours.[6]

-

Method B (Catalytic Hydrogenation): Add a catalytic amount of palladium on carbon (10% Pd/C) and subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature for 4-12 hours.[7]

-

-

Monitor the reaction by TLC until the starting material is consumed.

-

For Method A, cool the reaction, make it basic with a saturated sodium bicarbonate solution, and extract the product with ethyl acetate.

-

For Method B, filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate.

-

The crude product is then purified.

Step 3: Purification and Crystallization

-

Purify the crude this compound by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

For crystallization, dissolve the purified product in a minimal amount of a hot solvent (e.g., ethanol, methanol, or a mixture of ethyl acetate and hexanes).

-

Allow the solution to cool slowly to room temperature, and then place it in a refrigerator to promote crystal growth.

-

Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Potential Biological Activity and Signaling Pathways

While the specific biological activity of this compound has not been extensively studied, its structural components, namely the 4-aminobenzamide and thiophene moieties, are present in numerous biologically active compounds.

The 4-aminobenzamide scaffold is a known pharmacophore found in inhibitors of poly(ADP-ribose) polymerase (PARP).[8] PARP enzymes are involved in DNA repair, and their inhibition is a therapeutic strategy in cancer.

Thiophene derivatives exhibit a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.[9][10][11][12]

Given these precedents, this compound could potentially act as an enzyme inhibitor. The general mechanism of competitive enzyme inhibition is depicted below.

Generalized Enzyme Inhibition Pathway:

Caption: A diagram illustrating competitive enzyme inhibition, a potential mechanism of action.

Conclusion

This technical guide has provided a detailed overview of this compound, focusing on its predicted crystal structure, synthesis, and potential biological relevance. While experimental data on this specific molecule is limited, the information compiled from related compounds offers a solid foundation for future research. The outlined synthetic protocol provides a clear path for its preparation, and the discussion of its potential as an enzyme inhibitor suggests a direction for biological evaluation. Further studies are warranted to determine the precise crystal structure, confirm its physicochemical properties, and explore its therapeutic potential.

References

- 1. A test of crystal structure prediction of small organic molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. Crystal structure prediction of organic molecules by machine learning-based lattice sampling and structure relaxation - Digital Discovery (RSC Publishing) [pubs.rsc.org]

- 4. annualreviews.org [annualreviews.org]

- 5. Predicting crystal structures of organic compounds - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. scbt.com [scbt.com]

- 9. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. journalwjarr.com [journalwjarr.com]

- 12. mdpi.com [mdpi.com]

The Therapeutic Potential of Benzamide Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzamide and its derivatives represent a versatile class of compounds with a wide spectrum of therapeutic applications. The inherent chemical tractability of the benzamide scaffold has allowed for the development of a diverse range of molecules targeting various biological pathways. This technical guide provides an in-depth exploration of the therapeutic potential of benzamide compounds, focusing on their applications in oncology, neuropsychiatry, gastroenterology, and infectious diseases. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes critical signaling pathways and workflows to serve as a comprehensive resource for researchers in the field.

Anticancer Activity of Benzamide Derivatives

A significant area of research for benzamide compounds is in oncology, where they have shown promise as potent antitumor agents. Their mechanisms of action are often centered around the inhibition of key enzymes involved in cancer cell proliferation and survival, most notably histone deacetylases (HDACs).

Mechanism of Action: Histone Deacetylase (HDAC) Inhibition

Many benzamide derivatives function as HDAC inhibitors. HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones, leading to chromatin condensation and the repression of tumor suppressor genes.[1][2] The o-aminoanilide moiety present in many of these benzamide-based HDAC inhibitors is a key pharmacophore that chelates the zinc ion in the active site of HDACs, thereby inhibiting their enzymatic activity.[2] This inhibition leads to histone hyperacetylation, chromatin relaxation, and the re-expression of tumor suppressor genes, ultimately inducing cell cycle arrest, differentiation, and apoptosis in cancer cells.[2][3][4]

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative benzamide-based HDAC inhibitors against various human cancer cell lines.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Entinostat (MS-275) | MCF-7 (Breast) | 0.2 | [5] |

| A549 (Lung) | 0.4 | [5] | |

| K562 (Leukemia) | 0.3 | [5] | |

| MDA-MB-231 (Breast) | 0.5 | [5] | |

| Mocetinostat (MGCD0103) | Various | Varies | [6][7] |

| Chidamide | Various | Varies | [5] |

| 7j | MCF-7 (Breast) | 0.65 (HDAC1) | [8] |

| T47D (Breast) | 0.78 (HDAC2) | [8] |

Signaling Pathway: HDAC Inhibitor-Induced Apoptosis

The following diagram illustrates the signaling pathway activated by benzamide-based HDAC inhibitors, leading to cancer cell apoptosis.

Experimental Protocols

This protocol describes a general method for the synthesis of N-substituted benzamide derivatives, which can be adapted for various anticancer compounds.

-

Acid Chloride Formation: To a solution of a substituted benzoic acid (1.0 eq) in an appropriate solvent (e.g., dichloromethane), add thionyl chloride (1.2 eq) dropwise at 0 °C.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acid chloride.

-

Amide Formation: Dissolve the crude acid chloride in a suitable solvent (e.g., dichloromethane).

-

To this solution, add the desired amine (1.1 eq) and a base (e.g., triethylamine, 1.5 eq) at 0 °C.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the desired N-substituted benzamide.[9][10][11]

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure the cytotoxic effects of a compound on cancer cells.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the benzamide compound for 24, 48, or 72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[12]

Neuroleptic Potential of Benzamide Compounds

Substituted benzamides are a class of atypical antipsychotic drugs used in the management of schizophrenia and other psychotic disorders. Their primary mechanism of action involves the antagonism of dopamine D2 receptors.

Mechanism of Action: Dopamine D2 Receptor Antagonism

The antipsychotic effects of benzamides are primarily attributed to their ability to block postsynaptic dopamine D2 receptors, particularly in the mesolimbic pathway.[13][14] Hyperactivity of this pathway is associated with the positive symptoms of schizophrenia. By antagonizing D2 receptors, benzamides reduce dopaminergic neurotransmission. Some newer benzamides also exhibit affinity for serotonin receptors, which may contribute to a more favorable side-effect profile.[7][15]

Quantitative Data: Dopamine D2 Receptor Binding Affinity

The following table summarizes the binding affinities (Ki values) of several benzamide antipsychotics for the human dopamine D2 receptor. Lower Ki values indicate higher binding affinity.

| Compound | Dopamine D2 Receptor Ki (nM) | Reference |

| Amisulpride | 2.8 | [16] |

| Sulpiride | 11.5 | [16] |

| Remoxipride | 180 | [16] |

| Raclopride | 1.8 | [16] |

| Haloperidol (Reference) | 1.4 | [16] |

Signaling Pathway: Dopamine D2 Receptor Antagonism

This diagram illustrates how benzamide antipsychotics block the dopamine D2 receptor signaling pathway.

Experimental Protocols

This assay is used to determine the binding affinity of a compound for the dopamine D2 receptor.

-

Membrane Preparation: Prepare crude membrane fractions from cells stably expressing the human dopamine D2 receptor or from brain tissue rich in these receptors (e.g., striatum).

-

Assay Setup: In a 96-well plate, combine the membrane preparation, a radiolabeled ligand (e.g., [3H]-spiperone), and varying concentrations of the unlabeled benzamide compound.

-

Incubation: Incubate the mixture at room temperature to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the mixture through glass fiber filters to separate bound from unbound radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the concentration of the benzamide compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation.[17][18][19]

This in vivo model assesses the functional antagonism of dopamine receptors. Apomorphine, a dopamine agonist, induces stereotyped behaviors (e.g., sniffing, gnawing) that can be blocked by dopamine antagonists.

-

Animal Acclimation: Acclimate rodents (mice or rats) to the testing environment.

-

Drug Administration: Administer the benzamide compound or vehicle control via the desired route (e.g., intraperitoneal).

-

Apomorphine Challenge: After a specified pretreatment time, administer a dose of apomorphine known to induce stereotypy.

-

Behavioral Observation: Observe and score the intensity of stereotyped behaviors at regular intervals for a defined period.

-

Data Analysis: Compare the stereotypy scores between the treated and control groups to determine the efficacy of the benzamide in blocking dopamine-mediated behaviors.[20][21][22]

Prokinetic Activity of Benzamide Derivatives

Certain benzamide derivatives, such as cisapride and mosapride, are known for their gastroprokinetic effects, which are primarily mediated through their action on serotonin 5-HT4 receptors.

Mechanism of Action: Serotonin 5-HT4 Receptor Agonism

These benzamides act as agonists at 5-HT4 receptors located on cholinergic neurons in the myenteric plexus of the gut wall.[10][23][24] Activation of these Gs-protein coupled receptors stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This, in turn, enhances the release of acetylcholine, which stimulates smooth muscle contraction and promotes gastrointestinal motility.[8][18]

Quantitative Data: 5-HT4 Receptor Binding Affinity

The following table presents the binding affinities (Ki values) of prokinetic benzamides for the human 5-HT4 receptor.

| Compound | 5-HT4 Receptor Ki (nM) | Reference |

| Cisapride | 41.5 | [17][25] |

| Mosapride | 84.2 | [26] |

| Renzapride | 115 | [17] |

| Zacopride | 373 | [17] |

Signaling Pathway: 5-HT4 Receptor-Mediated Prokinetic Effect

The diagram below illustrates the signaling cascade initiated by the activation of 5-HT4 receptors by prokinetic benzamides.

Experimental Protocols

This assay assesses the contractile response of isolated intestinal tissue to a test compound.

-

Tissue Preparation: Isolate a segment of the small intestine (e.g., guinea pig ileum) and mount it in an organ bath containing Krebs solution, maintained at 37°C and aerated with 95% O2/5% CO2.

-

Contraction Measurement: Record isometric or isotonic contractions using a force transducer.

-

Compound Addition: Add the prokinetic benzamide to the organ bath in a cumulative concentration-dependent manner.

-

Data Analysis: Measure the increase in contractile force or frequency and construct a concentration-response curve to determine the EC50 value.[27]

This model measures the rate of passage of a non-absorbable marker through the gastrointestinal tract.

-

Animal Fasting: Fast rodents overnight with free access to water.

-

Drug Administration: Administer the prokinetic benzamide or vehicle.

-

Marker Administration: After a set time, administer a non-absorbable marker (e.g., charcoal meal or phenol red) orally.

-

Transit Measurement: After a specific duration, euthanize the animals and measure the distance traveled by the marker in the small intestine.

-

Data Analysis: Express the gastrointestinal transit as a percentage of the total length of the small intestine and compare between treated and control groups.[28]

Other Therapeutic Applications

Benzamide derivatives have also demonstrated potential in other therapeutic areas, including as anticonvulsant, antimicrobial, and anti-inflammatory agents.

Anticonvulsant Activity

Several benzamide derivatives have shown efficacy in preclinical models of epilepsy, such as the maximal electroshock seizure (MES) test. The 3-aminobenzanilide derived from 2,6-dimethylaniline, for instance, has demonstrated potent anti-MES activity.[23]

Quantitative Data: Anticonvulsant Activity (MES Test)

| Compound | Animal Model | ED50 (mg/kg) | Reference |

| 3-Aminobenzanilide derivative (21) | Mouse | 13.48 | [23] |

| 4-Amino-(2-methyl-4-aminophenyl)benzamide | Mouse (i.p.) | 15.4 | [27] |

| Rat (oral) | 9.9 | [27] |

Experimental Protocol: Maximal Electroshock Seizure (MES) Test

-

Animal Preparation: Use mice or rats.

-

Drug Administration: Administer the test benzamide compound.

-

Electroshock Application: At the time of peak drug effect, deliver a brief electrical stimulus via corneal or ear clip electrodes.

-

Seizure Observation: Observe the animal for the presence or absence of a tonic hindlimb extension seizure.

-

Data Analysis: Determine the median effective dose (ED50) required to protect 50% of the animals from the tonic extensor seizure.[2][29]

Antimicrobial Activity

Benzamide derivatives have been synthesized and evaluated for their activity against various bacterial and fungal strains.

Quantitative Data: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Compound 5a | Bacillus subtilis | 6.25 | [30] |

| Escherichia coli | 3.12 | [30] | |

| Compound 6b | Escherichia coli | 3.12 | [30] |

| Compound 6c | Bacillus subtilis | 6.25 | [30] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

-

Compound Preparation: Prepare serial twofold dilutions of the benzamide compound in a 96-well microtiter plate containing appropriate growth medium.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.

-

Inoculation: Add the microbial inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[4][31]

Anti-inflammatory and Analgesic Activity

Substituted benzamides have been investigated for their potential to alleviate inflammation and pain. Their mechanisms can involve the inhibition of cyclooxygenase (COX) enzymes.

Experimental Protocols

-

Carrageenan-Induced Paw Edema in Rats: This is a classic model of acute inflammation. Inflammation is induced by injecting carrageenan into the paw, and the anti-inflammatory effect of the benzamide is measured by the reduction in paw swelling.[9][32]

-

Acetic Acid-Induced Writhing Test in Mice: This model is used to screen for peripheral analgesic activity. The intraperitoneal injection of acetic acid induces characteristic writhing movements, and the analgesic effect is determined by the reduction in the number of writhes.[31][33][34]

Conclusion

The benzamide scaffold has proven to be a remarkably fruitful starting point for the development of a wide array of therapeutic agents. From potent HDAC inhibitors for cancer therapy to dopamine D2 receptor antagonists for psychosis and 5-HT4 receptor agonists for gastrointestinal disorders, the chemical versatility of benzamides continues to be exploited to address diverse medical needs. The quantitative data and detailed experimental protocols provided in this technical guide are intended to facilitate further research and development in this promising area of medicinal chemistry. The visualization of key signaling pathways offers a deeper understanding of the molecular mechanisms underlying the therapeutic effects of these compounds, paving the way for the rational design of next-generation benzamide-based drugs with improved efficacy and safety profiles.

References

- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 2. Histone Deacetylases and Histone Deacetylase Inhibitors: Molecular Mechanisms of Action in Various Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Underlying anti-cancer mechanisms of histone deacetylase (HDAC) inhibitors in tamoxifen-resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. chimia.ch [chimia.ch]

- 8. scilit.com [scilit.com]

- 9. Synthesis of substituted benzamides as anti-inflammatory agents that inhibit preferentially cyclooxygenase 1 but do not cause gastric damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Luminal 5-HT4 receptors-A successful target for prokinetic actions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. nanobioletters.com [nanobioletters.com]

- 12. Histone deacetylase (HDAC1 and HDAC2) Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]

- 13. Frontiers | Antipsychotic Drug Responsiveness and Dopamine Receptor Signaling; Old Players and New Prospects [frontiersin.org]

- 14. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Pharmacological properties of a novel gastrointestinal prokinetic benzamide selective for human 5-HT4 receptor versus human 5-HT3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The gastrointestinal prokinetic benzamide derivatives are agonists at the non-classical 5-HT receptor (5-HT4) positively coupled to adenylate cyclase in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. cdn-links.lww.com [cdn-links.lww.com]

- 20. aacrjournals.org [aacrjournals.org]

- 21. Pharmacological properties of a novel gastrointestinal prokinetic benzamide selective for human 5-HT4 receptor versus human 5-HT3 receptor. | Semantic Scholar [semanticscholar.org]

- 22. Novel benzamides as selective and potent gastric prokinetic agents. 1. Synthesis and structure-activity relationships of N-[(2-morpholinyl)alkyl]benzamides. | Semantic Scholar [semanticscholar.org]

- 23. taylorandfrancis.com [taylorandfrancis.com]

- 24. Pro-Kinetic Actions of Luminally-Acting 5-HT4 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 25. [Cisapride, a gastroprokinetic agent, binds to 5-HT4 receptors] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Comparison of effect of mosapride citrate and existing 5-HT4 receptor agonists on gastrointestinal motility in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. pubs.acs.org [pubs.acs.org]

- 29. Dopamine Receptor Interacting Proteins: Targeting Neuronal Calcium Sensor-1/D2 Dopamine Receptor Interaction for Antipsychotic Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Mechanisms of HDACs in cancer development - PMC [pmc.ncbi.nlm.nih.gov]

- 31. rjptsimlab.com [rjptsimlab.com]

- 32. researchgate.net [researchgate.net]

- 33. jnu.ac.bd [jnu.ac.bd]

- 34. m.youtube.com [m.youtube.com]

4-amino-N-(thiophen-2-ylmethyl)benzamide as a Putative PARP-1 Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide explores the potential of 4-amino-N-(thiophen-2-ylmethyl)benzamide as an inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme in DNA damage repair and a validated target in oncology. While direct experimental data for this specific compound is not currently available in the public domain, this document provides a comprehensive framework for its evaluation. By examining the well-established pharmacophore of benzamide-based PARP-1 inhibitors and the role of related structural motifs, we extrapolate potential mechanisms of action and outline detailed experimental protocols for its synthesis and biological characterization. This guide is intended to serve as a foundational resource for researchers initiating studies on novel benzamide derivatives targeting PARP-1.

Introduction to PARP-1 and the Benzamide Pharmacophore

Poly(ADP-ribose) polymerase-1 (PARP-1) is a nuclear enzyme that plays a critical role in the cellular response to DNA damage, particularly in the repair of single-strand breaks (SSBs) through the base excision repair (BER) pathway.[1] Upon detection of a DNA break, PARP-1 catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins, using NAD+ as a substrate. This PARylation event serves as a scaffold to recruit other DNA repair proteins to the site of damage.

Inhibition of PARP-1 has emerged as a successful therapeutic strategy, particularly in cancers with deficiencies in other DNA repair pathways, such as those with mutations in the BRCA1 or BRCA2 genes. This concept, known as synthetic lethality, arises because the inhibition of PARP-1 in these already compromised cells leads to the accumulation of unrepaired SSBs, which are converted to cytotoxic double-strand breaks (DSBs) during replication, ultimately resulting in cell death.

The benzamide moiety is a well-established pharmacophore for PARP-1 inhibition, mimicking the nicotinamide portion of the NAD+ substrate and acting as a competitive inhibitor at the catalytic domain of the enzyme. Numerous clinically approved PARP-1 inhibitors, such as Olaparib and Rucaparib, are built upon a benzamide or related scaffold.

The Compound of Interest: this compound

The chemical structure of this compound incorporates the core benzamide scaffold, suggesting its potential as a PARP-1 inhibitor. The 4-amino substitution on the benzamide ring and the N-linked thiophen-2-ylmethyl group represent key structural features that would influence its binding affinity, selectivity, and pharmacokinetic properties. The thiophene ring, a common moiety in medicinal chemistry, may engage in additional interactions within the PARP-1 active site.

Quantitative Data for Structurally Related PARP-1 Inhibitors

To provide a benchmark for the potential potency of this compound, the following table summarizes the PARP-1 inhibitory activity of several well-characterized benzamide-based inhibitors.

| Compound | PARP-1 IC50 (nM) | PARP-2 IC50 (nM) | Reference |

| Olaparib | 1.9 | 1.5 | [2] |

| Rucaparib | 1.4 | 1.4 | [2] |

| Talazoparib | 0.57 | 0.31 | [2] |

| Niraparib | 3.8 | 2.1 | [2] |

| Veliparib | 4.7 | 2.9 | [2] |

| Compound 28d (a novel hydroxybenzamide derivative) | 3200 | Not Reported | [3][4] |

| Urea-based benzamide derivative 23f | 5.17 | Not Reported | [5] |

| Urea-based benzamide derivative 27f | 6.06 | Not Reported | [5] |

Note: IC50 values can vary depending on the specific assay conditions.

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of this compound as a PARP-1 inhibitor.

Chemical Synthesis

A plausible synthetic route for this compound can be adapted from standard procedures for benzamide synthesis. A proposed two-step synthesis is outlined below:

Step 1: Synthesis of 4-nitro-N-(thiophen-2-ylmethyl)benzamide

-

To a solution of 4-nitrobenzoyl chloride (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add triethylamine (1.2 equivalents) as a base.

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add a solution of (thiophen-2-yl)methanamine (1 equivalent) in the same solvent.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 4-nitro-N-(thiophen-2-ylmethyl)benzamide.

Step 2: Reduction to this compound

-

Dissolve the 4-nitro-N-(thiophen-2-ylmethyl)benzamide (1 equivalent) in a suitable solvent such as ethanol or methanol.

-

Add a catalytic amount of palladium on carbon (10% Pd/C).

-

Stir the mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield this compound.

-

The final product can be further purified by recrystallization if necessary.

In Vitro PARP-1 Enzymatic Inhibition Assay

This protocol describes a general method to determine the IC50 value of a test compound against PARP-1.

Materials:

-

Recombinant human PARP-1 enzyme